

# Application Notes and Protocols for Cy7dise(diso3) in Microscopy

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Compound of Interest		
Compound Name:	Cy7 dise(diso3)	
Cat. No.:	B3302398	Get Quote

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## Introduction

Cy7-dise(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its emission in the NIR spectrum (~770-800 nm) makes it an invaluable tool for a range of microscopy applications, particularly for in vivo and deep-tissue imaging, due to reduced autofluorescence and deeper light penetration in biological specimens. The "dise" designation likely indicates a di-succinimidyl ester, a reactive group that forms stable covalent bonds with primary amines on proteins and other biomolecules. The "diso3" signifies the presence of two sulfonate groups, which confer high water solubility to the dye. This enhanced solubility prevents aggregation and ensures efficient labeling in aqueous buffers, making it ideal for bioconjugation.

These application notes provide an overview of the properties of a closely related and functionally similar compound, sulfo-Cyanine7, and detailed protocols for the use of Cy7-dise(diso3) in various microscopy techniques.

## **Chemical and Spectroscopic Properties**

While specific data for Cy7-dise(diso3) is not readily available, the properties of the structurally similar and functionally equivalent sulfo-Cyanine7 NHS ester provide a strong reference.



Property	Value	Reference
Excitation Maximum (λex)	~750 nm	[1][2]
Emission Maximum (λem)	~773 nm	[1][2]
Molar Extinction Coefficient (ε)	~240,600 M <sup>-1</sup> cm <sup>-1</sup>	[3][4]
Fluorescence Quantum Yield (Φ)	~0.24	[3]
Recommended Laser Line	730-750 nm	_
Common Emission Filter	780/60 nm bandpass	_

Note: The spectral properties of cyanine dyes can be influenced by their local environment. It is recommended to determine the optimal excitation and emission settings for your specific experimental setup.

## **Key Applications in Microscopy**

The favorable properties of Cy7-dise(diso3) make it suitable for a variety of advanced microscopy techniques:

- Confocal Microscopy: Its high brightness and photostability allow for high-resolution imaging
  of labeled structures within cells and tissues.[5][6]
- Stochastic Optical Reconstruction Microscopy (STORM): As a photoswitchable fluorophore,
   Cy7 can be used in super-resolution imaging to achieve nanoscale resolution.[7][8]
- In Vivo Imaging: The NIR emission of Cy7 enables deep-tissue imaging in small animals with minimal background fluorescence.[9][10]

# **Experimental Protocols**

## **Protocol 1: Labeling of Antibodies with Cy7-dise(diso3)**

This protocol describes the conjugation of Cy7-dise(diso3) to antibodies via the reaction of the succinimidyl ester with primary amines on the protein.



#### Materials:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS)
- Cy7-dise(diso3)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3-8.5)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Prepare the Antibody:
  - Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
  - If the antibody solution contains amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified by dialysis against PBS.
  - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to 8.3-8.5.
- Prepare the Dye Solution:
  - Immediately before use, dissolve Cy7-dise(diso3) in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Conjugation Reaction:
  - Slowly add a 5- to 20-fold molar excess of the dissolved Cy7-dise(diso3) to the antibody solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically.
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.



- Purification of the Conjugate:
  - Separate the labeled antibody from the unconjugated dye using a gel filtration column preequilibrated with PBS.
  - The first colored band to elute from the column is the antibody-dye conjugate.
- Storage:
  - Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Diagram of the Antibody Labeling Workflow:

Caption: Workflow for labeling antibodies with Cy7-dise(diso3).

# Protocol 2: Immunofluorescence Staining for Confocal Microscopy

This protocol provides a general procedure for immunofluorescent staining of fixed cells using a Cy7-dise(diso3) labeled secondary antibody.

#### Materials:

- Cells grown on coverslips
- PBS
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody
- Cy7-dise(diso3) labeled secondary antibody



· Mounting medium

#### Procedure:

- · Cell Fixation:
  - Wash cells twice with PBS.
  - Fix the cells with fixation buffer for 10-15 minutes at room temperature.
  - Wash three times with PBS.
- Permeabilization (for intracellular targets):
  - Incubate cells with permeabilization buffer for 10 minutes.
  - Wash three times with PBS.
- Blocking:
  - Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- · Primary Antibody Incubation:
  - Dilute the primary antibody in blocking buffer to the recommended concentration.
  - Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
  - Wash three times with PBS.
- Secondary Antibody Incubation:
  - Dilute the Cy7-dise(diso3) labeled secondary antibody in blocking buffer.
  - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.



- Wash three times with PBS, protected from light.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
  - Image the samples using a confocal microscope equipped with a laser line around 750 nm for excitation and an emission filter centered around 780 nm.

Diagram of the Immunofluorescence Workflow:

Caption: General workflow for immunofluorescence staining.

## **Protocol 3: (d)STORM Imaging**

This protocol outlines the key steps for performing direct STORM (dSTORM) using Cy7-dise(diso3) labeled antibodies. dSTORM relies on the photoswitching of single fluorophores in a reducing buffer.

#### Materials:

- Immunostained cells with Cy7-dise(diso3) labeled antibodies (as per Protocol 2)
- STORM imaging buffer:
  - Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
  - Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
  - GLOX solution: 14 mg glucose oxidase, 50 μL catalase (17 mg/mL) in 200 μL Buffer A
  - 1 M MEA (cysteamine) solution
- High-power laser for excitation (e.g., 750 nm)
- Activation laser (optional, e.g., 405 nm)

#### Procedure:



- Prepare STORM Imaging Buffer:
  - On the day of imaging, prepare the final imaging buffer by mixing:
    - 690 μL Buffer B
    - 7 μL GLOX solution
    - 7 μL 1 M MEA solution
  - The buffer should be used within a few hours.
- Sample Preparation for Imaging:
  - Mount the coverslip with the stained cells in a suitable imaging chamber.
  - Replace the PBS with the freshly prepared STORM imaging buffer.
- Image Acquisition:
  - Place the sample on a STORM-capable microscope.
  - Use a high-power laser (e.g., 750 nm) to excite the Cy7 fluorophores and induce photoswitching into a dark state.
  - A sparse subset of individual Cy7 molecules will spontaneously return to the fluorescent state.
  - Acquire a series of thousands of images (frames) to capture the fluorescence from these individual molecules.
  - An optional low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores to the fluorescent state.
- Image Reconstruction:
  - Process the acquired image series with a localization software to determine the precise coordinates of each detected fluorescent event.



• Reconstruct the final super-resolution image from these localizations.

Diagram of the dSTORM Imaging Principle:

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